molecular formula C20H13BrN4O B3739382 N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)-1H-indol-3-yl]acrylamide

N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)-1H-indol-3-yl]acrylamide

Cat. No. B3739382
M. Wt: 405.2 g/mol
InChI Key: ZOWNYDKVDUOKRC-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)-1H-indol-3-yl]acrylamide is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound is a type of acrylamide that contains a bromophenyl group, a cyano group, and an indolyl group, making it a complex molecule with unique properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)-1H-indol-3-yl]acrylamide involves the binding of the compound to the active site of the target enzyme, such as GSK-3β. This binding results in the inhibition of the enzyme's activity, leading to downstream effects on cellular processes. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)-1H-indol-3-yl]acrylamide depend on its target enzyme and the cellular processes involved. For example, inhibition of GSK-3β has been shown to promote cell survival, reduce inflammation, and improve insulin sensitivity. Additionally, the use of this compound as a fluorescent probe has allowed scientists to study the localization and dynamics of certain proteins in cells, providing insights into their functions.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)-1H-indol-3-yl]acrylamide in lab experiments is its specificity for certain enzymes, such as GSK-3β. This specificity allows for targeted inhibition of the enzyme's activity, reducing the risk of off-target effects. Additionally, the use of this compound as a fluorescent probe allows for the visualization of certain proteins in cells, providing insights into their functions.
One limitation of using N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)-1H-indol-3-yl]acrylamide in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cells at high concentrations, and further research is needed to determine its safe dosage range. Additionally, the use of this compound as a tool for studying cellular processes requires specialized equipment and expertise, making it less accessible to researchers without these resources.

Future Directions

There are several future directions for research on N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)-1H-indol-3-yl]acrylamide. One direction is to further study its mechanism of action and its effects on cellular processes. This research could lead to the development of new treatments for diseases that involve the target enzymes of this compound, such as Alzheimer's disease and cancer.
Another direction is to explore the potential of this compound as a fluorescent probe for studying other proteins in cells. This could lead to the development of new tools for studying cellular processes and understanding the functions of different proteins.
Finally, further research is needed to determine the safe dosage range of this compound and its potential toxicity in vivo. This research is necessary for the development of safe and effective treatments that utilize this compound.
Conclusion:
N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)-1H-indol-3-yl]acrylamide is a complex chemical compound that has potential applications in scientific research. Its synthesis method is reliable and efficient, and it has been used in several scientific research studies due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action, its effects on cellular processes, and its potential toxicity in vivo.

Scientific Research Applications

N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)-1H-indol-3-yl]acrylamide has been used in several scientific research studies due to its potential applications in various fields. For example, this compound has been shown to inhibit the activity of certain enzymes, such as glycogen synthase kinase-3β (GSK-3β), which is involved in several cellular processes, including cell differentiation, proliferation, and apoptosis. Inhibition of GSK-3β has been linked to the treatment of several diseases, including Alzheimer's disease, cancer, and diabetes. Additionally, this compound has been used as a fluorescent probe to detect the presence of certain proteins in cells, making it a useful tool for studying cellular processes.

properties

IUPAC Name

(Z)-N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)indol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN4O/c21-16-4-3-5-17(11-16)24-20(26)14(12-23)10-15-13-25(9-8-22)19-7-2-1-6-18(15)19/h1-7,10-11,13H,9H2,(H,24,26)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWNYDKVDUOKRC-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC#N)C=C(C#N)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC#N)/C=C(/C#N)\C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)-1H-indol-3-yl]acrylamide
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